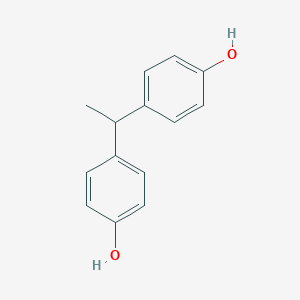

4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Description

Contextualization within Diphenolic Compounds and Bisphenol Analogues

4,4'-(ethane-1,1-diyl)diphenol belongs to the larger class of organic molecules known as diphenolic compounds, which are characterized by the presence of two hydroxyphenyl groups. More specifically, it is a member of the bisphenol family. Bisphenols are distinguished by a bridging structure that connects the two phenol (B47542) rings. In the case of this compound, this bridge is an ethane-1,1-diyl group.

Its structure is most often compared to that of Bisphenol A (BPA), the most commercially significant bisphenol. The primary structural difference between the two is the nature of the bridging alkyl group; BPE has an ethylidene bridge, whereas BPA possesses an isopropylidene (propane-2,2-diyl) group. This seemingly minor difference in the central carbon linkage leads to variations in steric and electronic properties, which in turn influence the physical and chemical behavior of the resulting polymers.

Due to concerns over the endocrine-disrupting potential of BPA, research into other bisphenol analogues has intensified. wikipedia.orgnih.gov Analogues such as Bisphenol F (BPF) and Bisphenol S (BPS), which use formaldehyde (B43269) and sulfuryl groups as bridges respectively, are also subjects of extensive study. wikipedia.org The investigation of this compound is a part of this broader effort to understand the structure-property relationships within the bisphenol class and to identify potential alternatives to BPA for various industrial applications. wikipedia.orgnih.gov

| Compound Name | Common Name | Molecular Formula | Molecular Weight (g/mol) | Bridging Group |

|---|---|---|---|---|

| This compound | Bisphenol E (BPE) | C₁₄H₁₄O₂ | 214.26 | Ethane-1,1-diyl |

| 4,4'-(Propane-2,2-diyl)diphenol | Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | Propane-2,2-diyl |

| 4,4'-Methylenediphenol | Bisphenol F (BPF) | C₁₃H₁₂O₂ | 200.23 | Methylene |

| 4,4'-Sulfonyldiphenol | Bisphenol S (BPS) | C₁₂H₁₀O₄S | 250.27 | Sulfonyl |

Historical Development and Evolution of Research on this compound

The history of research into bisphenol analogues is intrinsically linked to the trajectory of Bisphenol A. BPA was first synthesized in 1891 by Russian chemist Aleksandr Dianin. wikipedia.orgnih.gov However, its commercial journey began in the 1950s with the development of polycarbonate plastics and epoxy resins, for which BPA is a crucial monomer. wikipedia.orgnih.gov These materials became ubiquitous in consumer products, food packaging, and industrial applications.

The evolution of scientific inquiry towards compounds like this compound was largely propelled by findings in the latter half of the 20th century regarding the biological activity of BPA. nih.gov As evidence accumulated suggesting that BPA could act as an endocrine disruptor, regulatory and public scrutiny increased, prompting the chemical industry and academic researchers to seek alternatives. researchgate.net This led to a "paradigm shift" where structurally similar compounds, or analogues, became subjects of intense investigation. researchgate.net

Research on this compound and other analogues has therefore evolved from simple chemical synthesis and characterization to a more complex and multidisciplinary field. Early work focused on preparation methods, such as the acid-catalyzed condensation of phenol with acetaldehyde (B116499). smolecule.com The focus then expanded to include detailed analysis of its performance as a monomer in polymerization reactions and the properties of the resulting materials. More recently, the research has broadened further to include studies on its environmental fate and biological interactions, reflecting a more holistic approach to chemical assessment. nih.gov

Current Research Landscape and Emerging Scientific Interest in this compound

The current research landscape for this compound is diverse, with significant efforts in polymer science, analytical chemistry, and biological studies. A primary area of interest remains its use as a monomer to create high-performance plastics and resins. smolecule.com Studies have explored how incorporating BPE into polymers can affect their properties. For instance, some research indicates that polymers synthesized from BPE may exhibit superior thermal stability compared to those derived from BPA. It is also utilized in the formulation of protective coatings and adhesives due to its durability and resistance to degradation. smolecule.com

The characterization of this compound is routinely performed using a suite of modern analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure and purity. smolecule.comnih.govbldpharm.com Crystallographic studies provide further insight into its solid-state arrangement and intermolecular interactions. nih.gov

Emerging scientific interest is heavily focused on its biological activity. As a bisphenol analogue, it is investigated for potential endocrine-disrupting effects, with studies examining its interactions with hormone receptors like estrogen receptors. nih.gov The presence of phenolic hydroxyl groups also suggests potential antioxidant properties, which is another avenue of active research. Furthermore, studies on the biotransformation of bisphenol analogues, including BPE, by microorganisms are underway to understand their environmental persistence and degradation pathways. nih.gov One study found that the bacterium Cupriavidus basilensis could transform BPE, albeit at a slower rate than it transformed BPA or Bisphenol C (BPC). nih.gov

| Research Area | Key Findings | References |

|---|---|---|

| Polymer Synthesis | Acts as a monomer for polycarbonates and epoxy resins. Polymers may exhibit enhanced thermal stability compared to BPA-based equivalents. | smolecule.com |

| Material Applications | Used in protective coatings and adhesives for durability and resistance. | smolecule.com |

| Biological Activity | Investigated for potential endocrine-disrupting effects and interactions with estrogen receptors. Phenolic structure suggests potential antioxidant properties. | nih.gov |

| Biotransformation | Can be transformed by certain bacteria, such as Cupriavidus basilensis, though transformation rates may be lower than for other bisphenols. | nih.gov |

| Analytical Characterization | Routinely identified and characterized using NMR, IR, Mass Spectrometry, and Crystallography. | smolecule.comnih.govbldpharm.com |

Properties

IUPAC Name |

4-[1-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047891 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2081-08-5 | |

| Record name | Bisphenol E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Ethylidenebisphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,4 Ethane 1,1 Diyl Diphenol

Established Synthetic Routes to 4,4'-(ETHANE-1,1-DIYL)DIPHENOL

The production of this compound predominantly relies on two main synthetic strategies: condensation reactions and reductive coupling approaches.

Condensation Reactions in the Synthesis of this compound

Condensation reactions represent the most common and industrially significant method for synthesizing this compound. This approach involves the reaction of a phenolic compound with an aldehyde or a related precursor. Specifically, the synthesis is typically achieved through the acid-catalyzed condensation of phenol (B47542) with acetaldehyde (B116499). nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism. In this process, the carbonyl group of acetaldehyde is protonated by an acid catalyst, which forms a reactive carbocation. This carbocation then undergoes a nucleophilic attack by the electron-rich aromatic ring of phenol. A subsequent dehydration step yields the final product, this compound.

The reaction can also be carried out by reacting p-hydroxyacetophenone with acetaldehyde. It is crucial to control the reaction conditions to favor the formation of the desired para-substituted product and minimize the formation of ortho-isomers and other byproducts. The removal of water, a byproduct of the condensation, is essential to drive the reaction equilibrium towards the product side. google.com

Reductive Coupling Approaches for this compound Synthesis

While less common than condensation reactions, reductive coupling methods offer an alternative pathway to this compound. One such method involves the reductive coupling of p-hydroxyacetophenone. Another approach is the reduction of 1,2-bis(4-nitrophenyl)ethane (B1197225) to form 4,4'-(ethane-1,2-diyl)dianiline, which can then be further converted to the target diphenol. jetir.org

Catalytic Systems and Reaction Conditions in this compound Production

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity of this compound.

Acid-Catalyzed Synthetic Pathways for this compound

Acid catalysis is central to the industrial production of this compound via condensation reactions. A variety of acids can be employed to facilitate this reaction.

Commonly Used Acid Catalysts:

Protic Acids: Mineral acids like hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) have been traditionally used, with reported yields of up to 78% at reaction temperatures between 60–80°C. Oxalic acid has also been investigated as a weaker acid catalyst. google.comgoogle.com

Organosulfonic Acids: Dodecylbenzenesulfonic acid (DBSA) has gained prominence over traditional mineral acids due to its higher efficiency and reduced corrosivity.

Solid Acid Catalysts: To circumvent issues associated with homogeneous catalysts, such as corrosion and difficult separation, solid acid catalysts are being explored. These include:

Ion-Exchange Resins: Sulfonated polystyrene resins, like Amberlyst®, offer the advantage of being easily separable from the reaction mixture, thereby simplifying product purification and reducing corrosion risks. epo.org

Aluminosilicates and Zeolites: These materials show potential for minimizing side reactions, such as ortho-substitution.

The reaction mechanism under acidic conditions involves the protonation of the aldehyde, making it more electrophilic and susceptible to attack by the phenol ring.

Role of Specific Catalysts in Optimizing this compound Yields

The selection of a specific catalyst plays a pivotal role in maximizing the yield and purity of the final product.

| Catalyst Type | Optimal Conditions | Impact on Yield |

| Dodecylbenzenesulfonic acid (DBSA) | 0.5–2.0 wt% loading, 70–80°C | High efficiency, reduced corrosion |

| Protic Acids (HCl, H₃PO₄) | 60–80°C | Yields up to 78% |

| Ion-Exchange Resins (e.g., Amberlyst®) | Fixed-bed reactors | Simplified product separation, reduced corrosion |

| Aluminosilicates and Zeolites | Varies | Minimized side reactions |

Table 1: Optimization Parameters for Acid-Catalyzed Synthesis.

Modern approaches to optimize yields include the use of solvent-free continuous flow reactors. These systems enhance mass transfer and allow for in-situ water removal, which shifts the reaction equilibrium towards the formation of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. psu.eduscispace.com Key principles include:

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org Condensation reactions generally have a good atom economy, with water being the primary byproduct.

Use of Safer Solvents and Auxiliaries: Efforts are being made to reduce or eliminate the use of hazardous solvents. psu.edu Solvent-free continuous flow systems are a significant step in this direction.

Catalysis: The use of catalysts, particularly heterogeneous catalysts like ion-exchange resins and zeolites, is a core principle of green chemistry. psu.edu Catalysts are used in small amounts and can often be recycled, reducing waste and energy consumption. psu.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure is a key goal. psu.edu While the synthesis of this compound often requires elevated temperatures, the use of highly active catalysts can help to lower the energy input.

Renewable Feedstocks: While not yet a widespread practice for this specific compound, a long-term goal of green chemistry is to utilize renewable starting materials. psu.edu

By integrating these principles, the chemical industry is moving towards more sustainable methods for the production of this compound.

Novel Synthetic Strategies and Process Optimization for this compound

Alternative Synthetic Routes to this compound

While the direct condensation of phenol and acetaldehyde remains a dominant method, researchers have explored alternative pathways to synthesize this compound. One such method involves the reaction of phenol with 4-hydroxystyrene in the presence of iron chloride, refluxed for four hours. chemicalbook.com Another approach is the reductive coupling of p-hydroxyacetophenone. smolecule.com

Furthermore, synthetic routes like Suzuki coupling and nucleophilic aromatic substitution have been proposed. For instance, brominated precursors such as 4-bromo derivatives can be reacted with ethane-1,1-diol under palladium catalysis or basic conditions to yield the target compound. The efficiency of these methods is critically influenced by reaction parameters like temperature (typically 80–120°C), catalyst loading (1–5 mol%), and the polarity of the solvent (e.g., DMF or THF).

A novel two-step synthesis method has been developed for the related compound 1,1-diphenylethane, which could potentially be adapted. This method starts with styrene, which is first converted to an intermediate, 2-chloro-2-ethyl benzene (B151609), by reacting it with an alcohol accelerator and dry hydrogen chloride gas. This intermediate then undergoes an alkylation reaction with benzene using a Lewis acid or an ionic liquid as a catalyst to produce 1,1-diphenylethane. google.com This approach offers the advantage of readily available starting materials and the potential for catalyst recycling. google.com

Industrial Production Methods and Process Enhancements for this compound

The industrial production of this compound predominantly relies on the acid-catalyzed condensation of phenol with acetaldehyde. smolecule.com This reaction is an electrophilic aromatic substitution where the carbonyl group of acetaldehyde is protonated by an acid catalyst, forming a reactive carbocation. This carbocation then undergoes a nucleophilic attack by the aromatic ring of phenol, followed by dehydration to yield the final product. smolecule.com

A variety of acid catalysts are employed in this process. Protic acids like hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) have been traditionally used, achieving yields up to 78% at reaction temperatures of 60–80°C. smolecule.com However, to mitigate corrosion risks and simplify product separation, heterogeneous catalysts such as sulfonated polystyrene resins (e.g., Amberlyst®) are increasingly favored. smolecule.com Solid acid catalysts, including aluminosilicates and zeolites, are also being explored for their potential to minimize side reactions like ortho-substitution. smolecule.com Organosulfonic acids, for instance dodecylbenzenesulfonic acid (DBSA), have also been shown to be highly efficient, replacing traditional mineral acids.

Process optimization is crucial for maximizing yield and selectivity while minimizing waste. Key parameters that are controlled include:

| Parameter | Optimal Range | Impact on Yield and Selectivity |

| Temperature | 70–90°C | Increasing temperature generally increases yield (up to 85%). smolecule.com |

| Molar Ratio (Phenol:Acetaldehyde) | 4:1–6:1 | A higher ratio of phenol to acetaldehyde helps to decrease oligomerization. smolecule.com |

| Catalyst Loading | 5–10 wt% (general); 0.5–1.5 wt% (DBSA) | This range provides a balance between reaction rate and cost. smolecule.com |

Solvent-free synthesis is a significant process enhancement that improves atom economy and reduces volatile organic compound (VOC) emissions. smolecule.com One patented method utilizes molten phenol as both a reactant and a solvent, achieving an 89% selectivity for this compound at 85°C with phosphoric acid as the catalyst. smolecule.com This approach simplifies downstream purification and leads to energy savings. smolecule.com

Mechanism of Formation Studies for this compound

The formation of this compound through the acid-catalyzed condensation of phenol and acetaldehyde proceeds via a well-established electrophilic aromatic substitution mechanism. smolecule.com The key steps are as follows:

Protonation of Acetaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This step generates a highly reactive carbocation intermediate.

Electrophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile and attacks the electrophilic carbocation. This attack preferentially occurs at the para-position relative to the hydroxyl group due to the ortho-, para-directing nature of the hydroxyl group.

Dehydration: The resulting intermediate undergoes dehydration, where a molecule of water is eliminated to restore the aromaticity of the phenol ring and form the final this compound product.

The reaction conditions, particularly the choice of catalyst and temperature, play a critical role in directing the regioselectivity of the reaction and minimizing the formation of unwanted isomers (e.g., ortho,para'- and ortho,ortho'-isomers) and oligomeric byproducts. smolecule.com

Structural Characterization and Elucidation of 4,4 Ethane 1,1 Diyl Diphenol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation of 4,4'-(ETHANE-1,1-DIYL)DIPHENOL

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In ¹H NMR analysis, the aromatic protons of the two phenol (B47542) rings typically appear as a series of multiplets in the range of δ 6.7–7.2 ppm. The protons of the ethane (B1197151) bridge, specifically the methyl (CH₃) and methine (CH) groups, are observed in the upfield region of the spectrum. The methine proton gives a quartet, while the methyl protons appear as a doublet, confirming the ethane-1,1-diyl linkage. The hydroxyl (-OH) protons of the phenolic groups usually present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the aromatic rings resonate in the downfield region, typically between δ 115 and δ 155 ppm. The carbon attached to the hydroxyl group appears at the lower end of this range, while the other aromatic carbons have distinct chemical shifts based on their positions. The carbons of the ethane bridge are found in the upfield region, with the methine carbon appearing at a lower field than the methyl carbon.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Typical Range) | Structural Assignment |

| ¹H | 6.7 - 7.2 | Aromatic protons |

| ¹H | 1.2 - 1.8 | Ethane bridge protons |

| ¹³C | 115 - 150 | Carbons in aromatic rings |

| ¹³C | 20 - 30 | Methyl (CH₃) carbon |

| ¹³C | 37 - 45 | Methine (CH) carbon |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized representation based on typical values found in the literature.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

IR spectroscopy of this compound shows a characteristic broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The presence of the aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1500–1600 cm⁻¹ region. The C-O stretching of the phenol group gives rise to a strong band around 1250 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, offers complementary information. upmc.fr While less commonly reported for this specific compound in readily available literature, Raman spectra would be expected to show strong bands for the symmetric vibrations of the aromatic rings and the C-C backbone. The non-polar nature of the C-C bonds in the ethane bridge would lead to more intense Raman signals for these vibrations compared to their IR counterparts.

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H Stretch (Phenol) | 3200-3600 (broad) | Weak |

| C-H Stretch (Aromatic) | >3000 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Strong |

| C-O Stretch (Phenol) | ~1250 | Moderate |

| C-H Stretch (Aliphatic) | 2850-3000 | Moderate |

Note: This table provides expected ranges and relative intensities. Actual values can vary.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of this compound is C₁₄H₁₄O₂, corresponding to a molecular weight of approximately 214.26 g/mol . smolecule.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214. The fragmentation pattern provides further structural information. Common fragmentation pathways for bisphenolic compounds involve cleavage of the bond between the two phenolic rings and the ethane bridge, as well as loss of small neutral molecules. For instance, a significant fragment ion could correspond to the hydroxyphenyl ethyl cation. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a prominent peak at m/z 214. nih.gov

X-ray Diffraction and Crystallographic Studies of this compound and Related Structures

While detailed single-crystal X-ray diffraction data for this compound itself is not extensively reported in publicly accessible databases, the crystallographic analysis of related bisphenol structures provides valuable insights into the likely solid-state packing and intermolecular interactions.

Powder X-ray diffraction (PXRD) is another useful technique for characterizing the bulk material, confirming its crystalline phase and purity. researchgate.net

Advanced Analytical Methods for Purity Assessment and Isomer Differentiation of this compound

Ensuring the purity of this compound is critical for its application in research and industry. Advanced analytical methods are employed for this purpose, as well as for differentiating it from its isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. ambeed.com By utilizing a suitable stationary phase (often a C18 column) and a mobile phase gradient, it is possible to separate the main compound from any impurities or byproducts from the synthesis. UV detection is commonly employed, as the phenolic rings exhibit strong absorbance in the UV region. Some sources indicate a purity of over 98.0% as determined by gas chromatography (GC). avantorsciences.com

The differentiation of this compound from its isomers, such as those with different substitution patterns on the phenyl rings (e.g., 2,4'- or 2,2'-), can be achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is particularly powerful in this regard, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.

Capillary electrophoresis and advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can also be employed for isomer differentiation. These methods can provide unique fragmentation patterns or different migration times for isomeric species, allowing for their unambiguous identification and quantification.

Chemical Reactivity and Derivatization of 4,4 Ethane 1,1 Diyl Diphenol

Reaction Mechanisms and Pathways of 4,4'-(ETHANE-1,1-DIYL)DIPHENOL

The primary industrial synthesis of this compound involves the acid-catalyzed condensation of a phenolic precursor, such as p-hydroxyacetophenone, with acetaldehyde (B116499). This reaction proceeds through a Friedel-Crafts alkylation mechanism. The process begins with the protonation of the carbonyl group of acetaldehyde by an acid catalyst, which facilitates an electrophilic attack by the aromatic ring of the phenol (B47542). smolecule.com Key conditions for this reaction include maintaining a 2:1 molar ratio of phenol to acetaldehyde and a temperature gradient. Organosulfonic acids like dodecylbenzenesulfonic acid (DBSA) are often preferred over traditional mineral acids due to their higher efficiency and reduced corrosiveness.

Once synthesized, this compound can undergo several types of reactions, including oxidation of its hydroxyl groups to form quinones and reduction to various hydroxy derivatives. The aromatic rings are also susceptible to electrophilic substitution reactions.

Functionalization and Modification of this compound

The structure of this compound offers multiple sites for functionalization, allowing for the modification of its properties for various applications. These sites include the aromatic rings, the phenolic hydroxyl groups, and the ethane-1,1-diyl bridge.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like this compound. In this two-step mechanism, an electrophile first attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation known as a benzenonium intermediate. libretexts.orguci.edu Subsequently, a proton is lost, restoring the aromaticity of the ring and resulting in a substituted product. libretexts.orguci.edu

The hydroxyl (-OH) groups on the phenolic rings are activating ortho-, para-directors for electrophilic aromatic substitution. This means they increase the reaction rate and direct incoming electrophiles to the positions ortho and para to themselves. Common EAS reactions include:

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine), typically requiring a Lewis acid catalyst. uci.edumasterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation: The addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comyoutube.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. uci.edumasterorganicchemistry.com

Reactions Involving Phenolic Hydroxyl Groups of this compound

The phenolic hydroxyl groups are key functional sites and can undergo several important reactions:

Etherification: The hydroxyl group can be converted to an ether group (-OR) by reacting with alkyl halides. smolecule.comambeed.com This modification can alter the solubility and electronic properties of the molecule.

Esterification: Reaction with carboxylic acids or their derivatives forms esters, which can be useful for creating new polymers or as protecting groups in multi-step syntheses. smolecule.com

Oxidation: The hydroxyl groups can be oxidized to form quinones using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Synthesis of Novel Derivatives of this compound

Novel derivatives of this compound can be synthesized to create materials with tailored properties. For example, it serves as a monomer in the production of polymers like polycarbonates and epoxy resins, where its structure can lead to enhanced thermal and mechanical properties. norman-network.com

The synthesis of various bisphenol analogs highlights the modularity of this class of compounds. By varying the aldehyde or ketone used in the initial condensation reaction, a wide range of derivatives with different bridging groups can be obtained. For example, using acetone (B3395972) instead of acetaldehyde yields Bisphenol A (BPA). google.com

The following table showcases a selection of synthesized derivatives and their key structural differences:

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Bridging Group |

| This compound | C₁₄H₁₄O₂ | 214.26 | Ethane-1,1-diyl |

| Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | Propane-2,2-diyl |

| 4,4'-(Butane-2,2-diyl)diphenol (Bisphenol B) | C₁₆H₁₈O₂ | 242.31 | Butane-2,2-diyl |

| 4,4'-(1-Phenylethane-1,1-diyl)diphenol (Bisphenol AP) | C₂₀H₁₈O₂ | 280.36 | 1-Phenylethane-1,1-diyl |

| 4,4'-(Cyclohexane-1,1-diyl)diphenol (Bisphenol Z) | C₁₈H₂₀O₂ | 268.35 | Cyclohexane-1,1-diyl |

Data sourced from multiple references. biorxiv.org

Structure-Activity Relationships in this compound Derivatives

The biological and chemical activity of this compound and its derivatives are intrinsically linked to their molecular structure.

The nature of the bridging group between the two phenolic rings plays a critical role. For instance, the ethane-1,1-diyl bridge in this compound results in less steric hindrance compared to the propane-2,2-diyl group in Bisphenol A (BPA). This reduced steric hindrance can lead to faster reaction kinetics in polymerization processes.

The substituents on the aromatic rings also significantly influence the molecule's properties. The introduction of functional groups can alter reactivity, solubility, and biological interactions. For example, the presence of hydroxyl groups is responsible for the antioxidant properties observed in many biphenolic compounds, as they can scavenge free radicals.

Polymer Chemistry and Materials Science Applications of 4,4 Ethane 1,1 Diyl Diphenol

4,4'-(ETHANE-1,1-DIYL)DIPHENOL as a Monomer in Polymer Synthesis

The bifunctional nature of this compound, with its two reactive hydroxyl groups, makes it a valuable monomer for step-growth polymerization. It serves as a fundamental building block for several classes of high-performance polymers, including polycarbonates, epoxy resins, and cyanate (B1221674) resins. smolecule.com Its structure is comparable to that of Bisphenol A (BPA), but the replacement of the isopropylidene bridge with an ethane-1,1-diyl group can lead to polymers with distinct properties, such as enhanced thermal stability.

Utilization in Polycarbonate Production

This compound is utilized as a monomer in the synthesis of polycarbonates. smolecule.comchemicalbook.com Polycarbonates are a class of thermoplastics known for their high impact strength, optical clarity, and thermal resistance. The production of polycarbonates from this compound typically involves a polycondensation reaction with a carbonate precursor, such as phosgene (B1210022) or a diaryl carbonate like diphenyl carbonate. googleapis.com

The general reaction for the synthesis of polycarbonate from this compound and phosgene can be represented as follows:

n HO-C₆H₄-CH(CH₃)-C₆H₄-OH + n COCl₂ → [-O-C₆H₄-CH(CH₃)-C₆H₄-O-CO-]n + 2n HCl

This reaction is often carried out using an interfacial polymerization method, where the diphenol is dissolved in an aqueous alkaline solution and the phosgene in an inert organic solvent. google.com The resulting polycarbonate possesses a unique set of properties influenced by the structure of the Bisphenol E monomer. Studies have shown that polymers synthesized from this compound can exhibit superior thermal stability compared to those made from more traditional bisphenols like Bisphenol A.

Role in Epoxy Resin Synthesis

This compound is a crucial component in the formulation of epoxy resins. smolecule.com Epoxy resins are thermosetting polymers widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties, chemical resistance, and dimensional stability. The synthesis of epoxy resins based on this compound involves the reaction of the diphenol with epichlorohydrin (B41342) in the presence of a base, typically sodium hydroxide.

This reaction results in the formation of a diglycidyl ether of this compound. This prepolymer can then be cured by reacting it with a variety of curing agents or hardeners, such as amines, amides, or anhydrides, to form a cross-linked, three-dimensional network. Research indicates that this compound exhibits faster reaction kinetics in epoxy resin synthesis compared to Bisphenol A, which is attributed to reduced steric hindrance from the ethane (B1197151) bridge.

Applications in other Polymer Systems (e.g., Cyanate Resins)

Beyond polycarbonates and epoxy resins, this compound is also employed in the synthesis of other high-performance polymer systems, notably cyanate ester resins. googleapis.comdtic.mil Cyanate ester resins are known for their exceptional thermal stability, low dielectric loss, and low moisture absorption, making them suitable for applications in aerospace, electronics, and high-performance composites. dtic.milresearchgate.net

The synthesis of cyanate ester resins from this compound involves the reaction of the diphenol with a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base like triethylamine. acs.org This reaction converts the hydroxyl groups of the diphenol into cyanate ester functional groups (-O-C≡N). The resulting dicyanate monomer can then be thermally cured, undergoing a cyclotrimerization reaction to form a highly cross-linked polycyanurate network. acs.org

Studies have explored the properties of cyanate ester resins derived from this compound. For instance, research has compared the thermal and mechanical properties of cyanate esters derived from both oxygenated and deoxygenated bisphenols, including a derivative of this compound. researchgate.net These studies provide valuable insights into how the molecular structure of the starting diphenol influences the final properties of the cured resin. researchgate.net

Advanced Material Development Incorporating this compound

The unique properties conferred by the this compound monomer make it a valuable component in the development of advanced materials with tailored performance characteristics.

Precursor for High-Performance Polymers

This compound serves as a key precursor for a variety of high-performance polymers. Its incorporation into polymer backbones can lead to materials with enhanced thermal and mechanical properties. For example, polymers derived from this diphenol have been shown to exhibit superior thermal stability when compared to their counterparts made from Bisphenol A. This makes them attractive for applications where resistance to high temperatures is critical.

Furthermore, the structural modifications possible with this compound allow for the fine-tuning of polymer properties. For instance, it can be used in the synthesis of phthalonitriles, which can be cured to form thermoset polymers with excellent thermal and oxidative stability at temperatures up to 400°C. google.com

Integration into Composite Materials

Cyanate ester resins derived from renewable polyphenol sources, including those with structures similar to this compound, have been investigated for use in high-performance polymer composites. dtic.mil These resins can be used with glass and carbon fiber supports to create test panels for evaluating their performance. dtic.mil The goal of such research is often to develop more sustainable, high-performance materials for demanding applications. dtic.mil

Role in Coatings and Adhesives Formulations

This compound is a key ingredient in the formulation of protective coatings and adhesives due to the durability and degradation resistance it imparts to the final products. As a component in epoxy resin formulations, it contributes to the creation of thermoset materials with strong bonding capabilities. epo.org These epoxy resins are widely used in the coatings industry. epo.org The incorporation of BPE can enhance the flexibility and toughness of these materials. epo.org

In adhesives and sealants, the properties derived from BPE lead to robust bonding applications. norman-network.com It is also used as a binding agent in the form of a resin or (pre)polymer in various coating and adhesive products. norman-network.com

Engineering of Material Properties via this compound Incorporation

The incorporation of this compound into polymer structures allows for the precise engineering of material properties. Its unique structure, when compared to other bisphenols like Bisphenol A (BPA), offers advantages in tailoring the characteristics of the resulting polymers. The ethane bridge in BPE provides a different level of steric hindrance and conformational flexibility compared to the propane (B168953) bridge in BPA, influencing the reactivity and final properties of the polymers.

Polymers synthesized using BPE have demonstrated superior thermal stability in comparison to those made with traditional bisphenols. This enhanced thermal resistance makes BPE-based materials suitable for applications requiring high-temperature performance. nih.gov The mechanical properties of polymers are also significantly influenced by the incorporation of BPE. nih.gov

Interactive Data Table: Comparison of Bisphenols

Future Directions in this compound Based Materials

The future of materials based on this compound is heading towards the development of more environmentally friendly and high-performance products. Research is ongoing to explore its potential as a safer alternative to BPA in various applications, including thermal paper and coatings.

A significant area of future development lies in the synthesis of novel polymers with tailored properties. By modifying the structure of BPE or copolymerizing it with other monomers, new materials with enhanced characteristics can be created for a wide range of applications. minarjournal.com This includes the development of advanced composites, high-performance coatings, and specialty adhesives.

Furthermore, there is growing interest in the development of "green" or sustainable methods for synthesizing polycarbonates and other polymers, moving away from toxic reactants like phosgene. uwb.edu.plkobe-u.ac.jp Research into alternative synthesis routes, such as transesterification and photo-on-demand interfacial polymerization, could pave the way for more sustainable production of BPE-based polymers. uwb.edu.plkobe-u.ac.jp

Interactive Data Table: Research Focus for BPE-Based Materials

Environmental Fate and Transformation of 4,4 Ethane 1,1 Diyl Diphenol

Environmental Distribution and Partitioning

4,4'-(ethane-1,1-diyl)diphenol is a bisphenol derivative used in the manufacturing of various products, including polycarbonates and epoxy resins. Its presence and movement within the environment are influenced by its partitioning behavior between water, soil, and air.

Once released into the environment, chemicals partition into the media where they are most soluble. envirocomp.com For instance, compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to sorb to organic matter in soil and sediment. While specific data on the environmental distribution of this compound is limited, its structural similarity to other bisphenols, such as Bisphenol A (BPA), suggests it may exhibit comparable partitioning behavior. lamer-cmes.jp BPA, a compound with moderate water solubility, can be found in various environmental matrices, including water, sediment, and soil. nih.gov

The following table outlines key physicochemical properties that influence the environmental distribution of this compound:

| Property | Value | Implication for Environmental Distribution |

| Molecular Weight | 214.26 g/mol cookechem.com | Influences transport and diffusion rates. |

| Melting Point | 123-127 °C cookechem.com | Indicates it exists as a solid at ambient temperatures. |

| Water Solubility | Limited data available; structurally similar compounds have low to moderate solubility. | Affects its concentration in aquatic systems and its tendency to adsorb to solids. |

| Log Kow | High (estimated) | Suggests a tendency to partition into organic matter in soil and sediment, and to bioaccumulate. |

This table is based on available data and estimations for this compound and its analogs.

Degradation Pathways and Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both abiotic and biotic.

Abiotic transformation involves the degradation of a chemical through non-biological processes, with photolysis (degradation by light) being a significant pathway for many organic pollutants. snu.ac.kr For photolysis to occur, the chemical must be on a surface or in a location accessible to light. snu.ac.kr

Biotic transformation, or biodegradation, is a crucial removal mechanism for many organic contaminants in the environment. snu.ac.kr It involves the breakdown of substances by microorganisms. Biodegradation can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions.

Studies on the biodegradation of bisphenol analogs indicate that the process can be isomer-specific. escholarship.org While comprehensive biodegradation studies specifically for this compound are limited, research on other bisphenols, like nonylphenol, has demonstrated that biodegradation occurs in environmental compartments such as river sediments. escholarship.org The efficiency of biodegradation is influenced by factors like the chemical's structure and environmental conditions. snu.ac.kr For some halogenated compounds, anaerobic degradation through reductive dehalogenation is a primary pathway. snu.ac.krnih.gov

Identifying the products of degradation is essential for understanding the full environmental impact of a chemical, as some degradation products can be more persistent or toxic than the parent compound. envirocomp.com

For brominated flame retardants with a similar ethane (B1197151) bridge structure, such as 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene], predicted aerobic degradation pathways include oxidation of the ethane bridge. pic.int This could lead to the cleavage of the central carbon-carbon bond, potentially forming other aromatic compounds. pic.int For this compound, oxidation of the hydroxyl groups to form quinones is a possible reaction.

Further research is needed to definitively identify and characterize the environmental degradation products of this compound.

Environmental Transport and Mobility Studies

The transport and mobility of a chemical determine its potential to spread from its source to other environmental compartments. europa.eu This movement is governed by the chemical's physical and chemical properties and the characteristics of the surrounding environment.

Chemicals with high persistence and the ability to partition into the atmosphere have a greater potential for long-range transport. envirocomp.com The mobility of this compound in soil and water will be influenced by its sorption to organic matter. Its estimated high log Kow suggests it will likely have low mobility in aqueous systems and will tend to associate with soil and sediment particles.

Long-Range Transport Potential and Persistence Considerations

The potential for a chemical to undergo long-range environmental transport is a key factor in assessing its risk on a global scale. pops.intpops.int This potential is often evaluated using models that consider properties like atmospheric half-life and partition coefficients. acs.orgcanada.ca

While specific long-range transport data for this compound is scarce, its persistence is a critical consideration. Compounds that are not readily biodegradable and have a high sorption coefficient may persist in soil and sediment for extended periods. pic.int The persistence of a chemical, combined with its potential for bioaccumulation, raises concerns about its long-term environmental and health effects. pops.intpops.int

The following table summarizes key considerations for the long-range transport and persistence of this compound:

| Factor | Consideration |

| Persistence | While not readily biodegradable, eventual degradation is expected. The nature of the degradation products is a key area for further study. pic.int |

| Long-Range Transport | Depends on its partitioning into the atmosphere and its atmospheric half-life. Chemicals with long atmospheric half-lives have a higher potential for long-range transport. acs.org |

| Bioaccumulation | A high log Kow suggests a potential for bioaccumulation in organisms, which can lead to long-term exposure even at low environmental concentrations. pic.int |

This table highlights areas where further research is needed to fully assess the environmental risk of this compound.

Theoretical and Computational Studies of 4,4 Ethane 1,1 Diyl Diphenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic properties of molecules. While specific, in-depth DFT studies exclusively on 4,4'-(ethane-1,1-diyl)diphenol are not extensively published, the methodologies are well-established from research on structurally similar bisphenols like Bisphenol A (BPA).

These computational methods are used to:

Optimize Molecular Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms in the molecule, predicting bond lengths and angles. researchgate.net

Analyze Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are performed to understand chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides insights into the molecule's stability and susceptibility to chemical reactions. researchgate.net

Predict Reactivity: The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, helps identify electron-rich and electron-poor regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For bisphenols, the hydroxyl (-OH) groups are typically electron-rich and act as key reactive sites.

In a study on BPA, DFT and docking simulations were employed to understand its interaction with certain frameworks, calculating volumes and surface areas to find the best spatial fit. rsc.org Similar approaches using Gaussian software can be applied to this compound to model its geometry and predict its behavior in different environments, such as in the presence of solvents. rsc.org

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological receptors or solvent molecules.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This is particularly important for understanding the biological activity of bisphenols, which are known to interact with hormone receptors. pnas.org For instance, research on various bisphenols has used docking to simulate their binding within the ligand-binding pocket of estrogen receptors (ERα and ERβ) and the androgen receptor (AR). pnas.orgacs.org These simulations help identify key interactions, such as hydrogen bonds formed by the phenolic hydroxyl groups, that stabilize the ligand-receptor complex. pnas.org A 3D structure-based computational tool has been developed to predict the docking modes and activity profiles of bisphenols with high accuracy. pnas.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, revealing conformational changes and interaction stability. youtube.com MD simulations have been used extensively to study how bisphenols like BPA interact with lipid membranes and nuclear receptors. nih.govplos.org These simulations show that bisphenols can enter cell membranes and, at higher concentrations, may even disrupt the membrane by forming pores. nih.gov For receptor binding, MD simulations can reveal how the ligand's presence affects the receptor's conformation, for example, by stabilizing the active state of a nuclear receptor. acs.orgplos.org Such studies have been crucial in understanding the endocrine-disrupting mechanisms of BPA and could be applied to this compound to assess its potential effects. nih.gov

QSAR and QSPR Studies for Predicting Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structural or physicochemical properties with its biological activity or physical properties, respectively. nih.govmdpi.com

QSAR for Biological Activity: QSAR models are valuable for screening large numbers of chemicals for potential toxicity or biological activity without extensive experimental testing. nih.gov For bisphenols, QSAR models have been developed to predict their transport across the human placental barrier and their interaction with hormone receptors. nih.gov A notable finding for this compound comes from the Danish QSAR database, which provides the following predictions:

Androgen Receptor (AR) Antagonism: Inconclusive outcome.

Estrogen Receptor (ER) Binding: Positive outcome.

Estrogen Receptor (ER) Activation: Positive outcome.

These predictions suggest that this compound is likely to interact with and activate the estrogen receptor, a characteristic shared with other known endocrine-disrupting bisphenols.

| Endpoint | Predicted Outcome | Source |

|---|---|---|

| Androgen Receptor Antagonism | Inconclusive | Danish QSAR database norman-network.com |

| Estrogen Receptor Binding | Positive | Danish QSAR database norman-network.com |

| Estrogen Receptor Activation | Positive | Danish QSAR database norman-network.com |

QSPR for Physicochemical Properties: QSPR models are used to predict physical properties like boiling point, solubility, or the octanol-water partition coefficient (log KOW), which is an indicator of a substance's potential to bioaccumulate. mdpi.comumweltbundesamt.de For example, QSPR models have been developed to predict the glass transition temperature of epoxy resins, which can be synthesized from bisphenol compounds. acs.org Such models use molecular descriptors calculated from the chemical structure to establish a predictive relationship, facilitating the design of new materials with desired properties. mdpi.comacs.org

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions in 4,4'-(ETHANE-1,1-DIYL)DIPHENOL Research

Academic research on this compound has spanned several key areas, from fundamental synthesis and characterization to its application in materials science and preliminary biological assessments.

Synthesis and Characterization: The primary synthesis route for this compound is the acid-catalyzed condensation of phenol (B47542) with acetaldehyde (B116499). Research has shown that organosulfonic acids can serve as highly efficient catalysts, offering advantages over traditional mineral acids by reducing corrosion risks. Alternative methods include the reaction of phenol with 4-hydroxystyrene in the presence of an iron chloride catalyst. chemicalbook.com The resulting compound is a colorless solid with a molecular weight of approximately 214.27 g/mol . smolecule.com Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm its structure and purity. smolecule.com

Polymer Science: A significant body of research has focused on the use of this compound as a monomer in polymer chemistry. It serves as a building block for polycarbonate and epoxy resins, similar to BPA. smolecule.com Notably, studies have demonstrated that polymers synthesized from this compound can exhibit superior thermal stability compared to those derived from BPA. This enhanced property is attributed to its distinct chemical structure. Furthermore, it has been investigated for creating specialized polymers, such as bis-cyanate ester resins (named LECy), for use in advanced composite materials. amazonaws.com Its potential as a safer alternative to BPA has driven its application in products like coatings and thermal paper.

Biological Activity: Initial investigations into the biological activity of this compound have highlighted its antioxidant properties, which are attributed to the presence of phenolic groups. smolecule.com Research has also indicated that the compound can interact with estrogen receptors, which suggests a potential for endocrine activity that requires more thorough investigation. Due to these characteristics, it is sometimes used as a model compound for biological studies within the bisphenol class. smolecule.com

| Research Area | Key Academic Contributions |

| Polymer Chemistry | Utilized as a monomer for high thermal stability polycarbonates and epoxy resins. Investigated as a building block for specialized cyanate (B1221674) ester composite resins. amazonaws.com |

| Synthesis | Primarily synthesized via acid-catalyzed condensation of phenol and acetaldehyde. |

| Biological Activity | Exhibits antioxidant properties. smolecule.com Shows interaction with estrogen receptors, indicating potential hormonal activity. |

| Analytical Chemistry | Characterized by NMR, IR, and mass spectrometry. smolecule.com Used as a reference molecule and analytical standard. nih.govsmolecule.com |

Future Trajectories and Emerging Areas of Investigation for this compound

Future research on this compound is expected to focus on addressing the current gaps and expanding its applications.

Advanced Polymer Development: A primary trajectory is the continued development of high-performance polymers. Research will likely focus on optimizing polymerization processes and exploring new copolymers to harness the compound's contribution to thermal stability and mechanical properties. nih.gov This includes its formulation into novel composites, adhesives, and coatings where durability and heat resistance are critical. smolecule.com

Comprehensive Safety Evaluation: A major future focus must be a thorough evaluation of its safety to substantiate claims of it being a benign alternative to BPA. This involves multi-generational toxicological studies, detailed investigation of its endocrine-disrupting capabilities, and comparative studies against other bisphenol analogues.

Therapeutic Potential: The antioxidant and hormonal properties of this compound, while a concern for toxicology, could also be explored for potential therapeutic applications. Future investigations might delve into its utility in managing conditions related to oxidative stress or hormonal imbalances, although this would require extensive preclinical and clinical research.

Green Chemistry Approaches: Developing more sustainable synthesis methods represents another key future direction. Research into heterogeneous catalysis using solid acid catalysts like zeolites or ion-exchange resins could lead to more environmentally friendly, efficient, and cost-effective production processes with fewer side reactions and easier product separation. smolecule.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(ethane-1,1-diyl)diphenol, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The compound can be synthesized via Suzuki coupling or nucleophilic aromatic substitution. For example, brominated precursors (e.g., 4-bromo derivatives) react with ethane-1,1-diol under palladium catalysis or basic conditions. Temperature (80–120°C), catalyst loading (1–5 mol%), and solvent polarity (e.g., DMF or THF) critically influence yield. Purification via HPLC with acetone:isooctane (98:2) mixtures ensures removal of unreacted starting materials and oligomeric byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 6.7–7.2 ppm) and ethylene bridge protons (δ 1.2–1.8 ppm) confirm the biphenyl backbone. Splitting patterns distinguish para-substitution.

- HRMS : Molecular ion peaks at m/z 214.24 ([M+H]+) validate the molecular formula (C₁₄H₁₄O₂).

- IR : O–H stretching (3200–3600 cm⁻¹) and C–O phenolic bonds (1250 cm⁻¹) confirm hydroxyl groups.

Cross-referencing with melting points (203–207°C) ensures structural consistency .

Q. How can thermal stability and decomposition pathways of this compound be analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset (~250°C) and residual mass. Differential scanning calorimetry (DSC) identifies glass transitions or crystallinity changes. Compare data with structurally analogous bisphenols (e.g., BPA) to infer stability trends .

Q. What solvent systems are suitable for solubility studies, and how do polarity and hydrogen bonding affect dissolution?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO), alcohols (ethanol, methanol), and chlorinated solvents (dichloromethane). Low solubility in hexane or water is expected due to aromaticity and hydroxyl groups. Solubility parameters (Hansen or Hildebrand) predict compatibility for polymer or composite applications .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with crystallographic data to predict reactivity or ligand interactions?

- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions. Compare with X-ray crystallography data (e.g., PDB ID: 5DKS) to validate binding modes in protein-ligand complexes (e.g., estrogen receptor alpha). Molecular docking (AutoDock Vina) simulates interactions, prioritizing hydrogen bonds with hydroxyl groups .

Q. What methodologies assess the compound’s utility in designing surfactants or polymers, and how do structural modifications alter performance?

- Methodological Answer : For surfactants, synthesize gemini analogs by linking two phenolic units via ethane-1,2-diyl spacers. Measure critical micelle concentration (CMC) via surface tension (Du Noüy ring method) and aggregation behavior via dynamic light scattering (DLS). For polymers, copolymerize with diisocyanates (e.g., MDI, TDI) and analyze thermomechanical properties (DSC, DMA) and tensile strength .

Q. How can environmental degradation pathways be studied, and what analytical techniques detect breakdown products?

- Methodological Answer : Perform photolysis (UV irradiation in aqueous/organic media) or hydrolysis (pH 3–11) experiments. Analyze degradation products via LC-MS/MS with electrospray ionization (ESI). Compare with known metabolites of BPA derivatives (e.g., hydroxylated or quinone intermediates) to identify toxicologically relevant byproducts .

Q. What strategies resolve contradictions in spectroscopic or thermal data across studies?

- Methodological Answer :

- Contradiction in NMR shifts : Verify solvent effects (DMSO vs. CDCl₃) and concentration-dependent aggregation.

- Divergent DSC results : Standardize heating rates and sample preparation (e.g., annealing vs. quenched samples).

- HRMS discrepancies : Use high-resolution instruments (Orbitrap or TOF) and isotopic pattern matching to rule out adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.